molecular formula C17H29N5O8 B14215901 Glycyl-L-threonyl-L-threonyl-L-prolylglycine CAS No. 742068-25-3

Glycyl-L-threonyl-L-threonyl-L-prolylglycine

Katalognummer: B14215901
CAS-Nummer: 742068-25-3
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: VRVURDCPCUYFFS-ZBEZCMNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-threonyl-L-threonyl-L-prolylglycine is a peptide compound composed of glycine, threonine, and proline amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-threonyl-L-threonyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-threonine, L-proline, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-threonyl-L-threonyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of threonine residues.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid derivatives and coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine residues can lead to the formation of hydroxythreonine derivatives.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-threonyl-L-threonyl-L-prolylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Glycyl-L-threonyl-L-threonyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may interact with threonyl-tRNA synthetase, influencing protein synthesis and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycyl-L-threonyl-L-threonyl-L-prolylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its ability to interact with specific molecular targets and pathways sets it apart from other peptides.

Eigenschaften

CAS-Nummer

742068-25-3

Molekularformel

C17H29N5O8

Molekulargewicht

431.4 g/mol

IUPAC-Name

2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C17H29N5O8/c1-8(23)13(20-11(25)6-18)16(29)21-14(9(2)24)17(30)22-5-3-4-10(22)15(28)19-7-12(26)27/h8-10,13-14,23-24H,3-7,18H2,1-2H3,(H,19,28)(H,20,25)(H,21,29)(H,26,27)/t8-,9-,10+,13+,14+/m1/s1

InChI-Schlüssel

VRVURDCPCUYFFS-ZBEZCMNISA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN)O

Kanonische SMILES

CC(C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.